2-(2-chloro-4,6-dinitrophenyl)acetaldehyde

Description

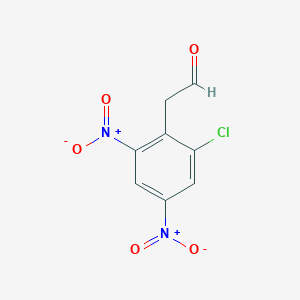

2-(2-Chloro-4,6-dinitrophenyl)acetaldehyde is a nitroaromatic aldehyde characterized by a substituted phenyl ring with chlorine at the ortho position and nitro groups at the para and meta positions. While direct studies on this compound are sparse in the provided evidence, analogs with similar structural motifs (e.g., 2-chloro-4,6-dinitrophenyl derivatives) are documented in industrial and toxicological contexts .

Properties

IUPAC Name |

2-(2-chloro-4,6-dinitrophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O5/c9-7-3-5(10(13)14)4-8(11(15)16)6(7)1-2-12/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPGCUJAFYIBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CC=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646927 | |

| Record name | (2-Chloro-4,6-dinitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-06-9 | |

| Record name | (2-Chloro-4,6-dinitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4,6-dinitrophenyl)acetaldehyde typically involves the nitration of 2-chlorobenzaldehyde followed by the introduction of the aldehyde group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process. The reaction is usually carried out at low temperatures to control the rate of nitration and prevent overreaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4,6-dinitrophenyl)acetaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The nitro groups can be reduced to amines.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of (2-Chloro-4,6-dinitrophenyl)acetic acid.

Reduction: Formation of (2-Chloro-4,6-diaminophenyl)acetaldehyde.

Substitution: Formation of various substituted phenylacetaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-4,6-dinitrophenyl)acetaldehyde has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4,6-dinitrophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitro groups can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Key Observations :

- Aldehyde vs. Azo/Acetamide : The aldehyde group in the target compound likely increases volatility and electrophilicity compared to azo-linked acetamides, which are more stable but exhibit endocrine disruption .

- For example, N-[2-[(2-chloro-4,6-dinitrophenyl)azo] derivatives induce cytochrome P450 2K and vitellogenin, indicating metabolic stress and endocrine interference .

Toxicity and Environmental Impact

- Reprotoxicity: Azo derivatives like N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide exhibit reprotoxic effects at concentrations as low as 1 mg/L, with antagonistic activity on androgen receptors .

- Environmental Stability: Nitroaromatic compounds are prone to thermal decomposition, releasing toxic NOₓ and halogen radicals, necessitating careful handling .

Biological Activity

2-(2-chloro-4,6-dinitrophenyl)acetaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound’s structure features a chlorinated dinitrophenyl moiety attached to an acetaldehyde group. This configuration is significant for its reactivity and interaction with biological targets.

The biological activity of this compound involves several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. This interaction may lead to enzyme inhibition or activation, affecting various biochemical pathways.

- Reactive Oxygen Species (ROS) Generation : It has been implicated in the production of reactive oxygen species, which play crucial roles in cellular signaling and stress responses .

- Nitro Group Activity : The nitro groups in the structure are essential for its biological efficacy, as they can undergo reduction to form reactive intermediates that interact with cellular components .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess significant antimicrobial properties against a range of pathogens.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, potentially through apoptosis or necrosis mechanisms.

- Inflammation Modulation : There is evidence suggesting that it may influence inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

- Antimicrobial Studies : In a study evaluating the antimicrobial properties of dinitrophenyl derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of dinitrophenyl derivatives on various cancer cell lines revealed that this compound induced significant cell death at micromolar concentrations. The mechanism was linked to ROS production and subsequent activation of apoptotic pathways.

- Inflammatory Response Modulation : Another study highlighted the compound's potential in modulating inflammatory responses in vitro. It was shown to reduce the expression of pro-inflammatory cytokines in activated macrophages, indicating its potential therapeutic role in inflammatory diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.